1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-(Thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic small molecule featuring an imidazolidine-2,4-dione core substituted with two distinct functional groups:
- Trifluoroethyl group: At the 3-position of the imidazolidinedione, contributing metabolic stability and hydrophobic character due to the strong electron-withdrawing trifluoromethyl group.
This compound is hypothesized to target enzymes or receptors where sulfonyl groups play a critical role in binding, such as proteases or kinases. Its structural complexity balances lipophilicity and polarity, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
1-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4S2/c15-14(16,17)9-20-11(21)8-19(13(20)22)10-3-5-18(6-4-10)26(23,24)12-2-1-7-25-12/h1-2,7,10H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRWROUSIUKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two analogs from the provided evidence, differing in the sulfonyl substituent on the piperidine ring.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Sulfonyl Group | Key Structural Features |
|---|---|---|---|---|
| 1-[1-(Thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | C₁₄H₁₆F₃N₃O₄S₂ | 411.41* | Thiophene-2-sulfonyl | Aromatic thiophene ring, potential π-π interactions |
| 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione [8] | C₁₃H₁₈F₃N₃O₄S | 369.36 | Cyclopropanesulfonyl | Small strained ring, lipophilic |
| 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione [9] | C₁₄H₂₁F₃N₄O₅S | 414.40 | Morpholine-4-sulfonyl | Oxygen-rich, enhances solubility |
*Calculated based on structural analysis.
Key Findings :
Thiophene-2-sulfonyl vs. Cyclopropanesulfonyl (): The thiophene analog’s aromatic ring may enhance binding to targets requiring π-π interactions (e.g., kinases), whereas the cyclopropane analog’s compact, strained structure favors membrane permeability due to reduced steric hindrance .
Thiophene-2-sulfonyl vs. Morpholine-4-sulfonyl () :
- The morpholine analog’s oxygen atoms improve aqueous solubility, which is critical for oral bioavailability. In contrast, the thiophene analog’s hydrophobicity may favor central nervous system penetration .
- The morpholine group’s conformational flexibility could reduce target selectivity compared to the rigid thiophene ring.
Role of Trifluoroethyl Group :
- Present in all three compounds, the trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug action .
Research Implications and Limitations
- Synthetic Accessibility : The thiophene-2-sulfonyl group requires precise regioselective sulfonation, complicating synthesis compared to cyclopropane or morpholine derivatives .
- Biological Data Gap: No direct activity data for the target compound is available in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.
- Thermodynamic Properties : The thiophene derivative’s higher molecular weight and sulfur content may influence solubility and crystallinity, requiring formulation optimization.
This comparison underscores the importance of sulfonyl group modifications in tuning drug-like properties, offering a roadmap for targeted structural optimization.
Q & A
Q. What are the critical steps in designing a multi-step synthesis route for this compound?
A robust synthesis protocol typically involves:
- Functional group compatibility : Prioritize reactions that preserve sensitive groups (e.g., sulfonyl or trifluoroethyl). For example, the thiophene-2-sulfonyl group may require protection during piperidine ring modifications .
- Intermediate purification : Use column chromatography or recrystallization after each step to minimize cross-contamination .
- Reagent selection : Opt for mild oxidizing agents (e.g., hydrogen peroxide) for sulfonation to avoid over-oxidation .
Methodological tip: Employ orthogonal protection strategies (e.g., tert-butoxycarbonyl for amines) to ensure regioselectivity in multi-step syntheses .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR to verify piperidine ring conformation, sulfonyl group placement, and trifluoroethyl connectivity. For example, the imidazolidine-dione carbonyl peaks should appear near 170-175 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns matching the expected molecular formula (e.g., C14H15F3N2O4S2).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the piperidine or imidazolidine rings .
Q. How can researchers mitigate side reactions during trifluoroethyl group modifications?
- Temperature control : Maintain reactions below 0°C during nucleophilic substitutions to prevent elimination byproducts .
- Inert atmospheres : Use argon/nitrogen to avoid moisture-sensitive intermediates (e.g., acyl chlorides) reacting with water .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in sulfonation steps .
Advanced Research Questions
Q. How to resolve conflicting spectroscopic data between synthetic batches?
- Comparative analysis : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or rotational isomers in the piperidine ring .
- Isotopic labeling : Introduce deuterated analogs to trace unexpected peaks (e.g., residual solvents or degradation products) .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental data .
Q. What strategies optimize reaction yields for the imidazolidine-2,4-dione core?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
- Microwave-assisted synthesis : Reduce reaction times for imidazolidine ring formation while improving regioselectivity .
- DoE (Design of Experiments) : Systematically vary parameters (pH, temperature, stoichiometry) to identify optimal conditions .
Q. What mechanisms underlie the compound’s potential bioactivity?
- Target profiling : Screen against kinase or protease libraries, as sulfonyl-piperidine derivatives often modulate ATP-binding pockets .
- Molecular docking : Model interactions between the trifluoroethyl group and hydrophobic enzyme cavities (e.g., cytochrome P450 isoforms) .
- Metabolic stability assays : Assess oxidative degradation pathways using liver microsomes to guide structural analogs with improved half-lives .
Q. How to address discrepancies in biological activity across structural analogs?
- SAR (Structure-Activity Relationship) studies : Systematically modify the thiophene-sulfonyl or trifluoroethyl groups and test against isogenic cell lines .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using 3D-QSAR models .
- Crystallographic validation : Co-crystallize active analogs with target proteins to pinpoint binding motifs absent in inactive variants .
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